Furo[2,3-b]pyridinium, 7-ethyl-6-methyl-
Description
Furo[2,3-b]pyridinium derivatives are fused heterocyclic compounds containing a pyridine ring fused to a furan ring at positions 2 and 2. The compound 7-ethyl-6-methyl-furo[2,3-b]pyridinium is characterized by alkyl substituents at positions 6 and 3. These substituents influence its electronic, steric, and biological properties. Furo[2,3-b]pyridines are rare in nature but are synthetically accessible and exhibit diverse bioactivities due to their structural similarity to quinolines and isoquinolines . The dual presence of an electron-deficient pyridine ring and an electron-rich furan ring makes these compounds chemically unique and pharmacologically promising .
Properties
CAS No. |
61612-09-7 |
|---|---|
Molecular Formula |
C10H12NO+ |
Molecular Weight |
162.21 g/mol |
IUPAC Name |
7-ethyl-6-methylfuro[2,3-b]pyridin-7-ium |
InChI |
InChI=1S/C10H12NO/c1-3-11-8(2)4-5-9-6-7-12-10(9)11/h4-7H,3H2,1-2H3/q+1 |
InChI Key |
IZXQPFPZSAHIMG-UHFFFAOYSA-N |
Canonical SMILES |
CC[N+]1=C(C=CC2=C1OC=C2)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of furo[2,3-b]pyridinium, 7-ethyl-6-methyl- typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-butynamines with glyoxylic acid and anilines in the presence of a dual catalytic system, such as a gold complex and a chiral phosphoric acid . This method allows for the formation of the furo[2,3-b]pyridinium core with high stereoselectivity.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, including optimization of reaction conditions and purification processes, would apply to its production. The use of continuous flow reactors and automated synthesis platforms could enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Furo[2,3-b]pyridinium, 7-ethyl-6-methyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield reduced derivatives with different functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various substituents onto the furo[2,3-b]pyridinium core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furo[2,3-b]pyridinium oxides, while substitution reactions can produce a wide range of derivatives with different functional groups.
Scientific Research Applications
Furo[2,3-b]pyridinium, 7-ethyl-6-methyl- has several scientific research applications:
Mechanism of Action
The mechanism of action of furo[2,3-b]pyridinium, 7-ethyl-6-methyl- involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various enzymes and receptors, modulating their activity. For example, it may act as an inhibitor of certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Structural Differentiation
- Substituent Positions : Unlike derivatives with substituents at position 4 (e.g., 4-chlorophenyl) or position 5 (e.g., 5-chloromethyl ), the 6- and 7-positions in the target compound introduce steric effects that may alter reactivity and binding interactions.
- Alkyl vs.
Comparison with Similar Compounds
Chemical Reactivity
- Electrophilic Substitution : Aromatic substituents (e.g., 4-chlorophenyl) direct electrophilic attacks to specific positions, while alkyl groups (6-ethyl, 7-methyl) may hinder reactivity due to steric effects.
- NMR Profiles :
Research Findings and Data Tables
Table 1: Comparative Spectral Data
| Compound | $ ^1H $ NMR Signals (δ, ppm) | Key Features |
|---|---|---|
| 7-Ethyl-6-methyl-... | 1.25 (t, 3H), 2.15 (s, 3H), 5.45 (s, 1H) | Ethyl/methyl groups, amine proton |
| 4-Chlorophenyl derivative | 6.75–7.80 (m, 4H), 5.50 (s, 1H) | Aromatic protons, amine proton |
| 5-Chloromethyl-... | 4.60 (s, 2H), 5.60 (s, 1H) | Chloromethyl group, amine proton |
Q & A
Q. How should researchers address contradictory data in reaction yields or bioactivity?
- Methodology :
- Yield Discrepancies : Replicate reactions with strict anhydrous conditions (e.g., molecular sieves) to control moisture-sensitive intermediates .
- Bioactivity Variability : Standardize assay protocols (e.g., fixed incubation times, controlled parasite life stages) to minimize inter-lab variability .
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